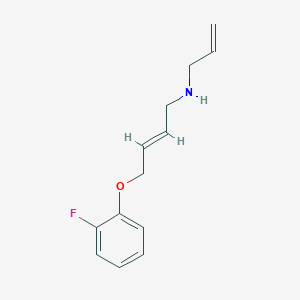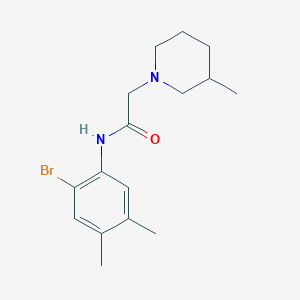
N-allyl-4-(2-fluorophenoxy)-2-buten-1-amine
Vue d'ensemble
Description
N-allyl-4-(2-fluorophenoxy)-2-buten-1-amine, commonly known as FPEB, is a chemical compound that belongs to the class of phenylethylamines. It has gained significant attention in the field of neuroscience due to its potential therapeutic applications in various neurological disorders. FPEB is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity, learning, and memory.
Mécanisme D'action
FPEB acts as a N-allyl-4-(2-fluorophenoxy)-2-buten-1-amine of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. It enhances the activity of mGluR5 by binding to a specific site on the receptor, which results in the potentiation of glutamate-mediated signaling. This leads to the activation of downstream signaling pathways that are involved in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
FPEB has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a cellular mechanism that underlies learning and memory. It also increases the release of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. FPEB has also been shown to reduce anxiety-like behavior in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPEB is its selectivity for mGluR5, which minimizes the potential for off-target effects. It also has a high potency and a long duration of action, which makes it an attractive candidate for therapeutic applications. However, FPEB has limited solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may require frequent dosing.
Orientations Futures
There are several future directions for the research on FPEB. One area of interest is the development of more potent and selective N-allyl-4-(2-fluorophenoxy)-2-buten-1-amines of mGluR5 that can be used for therapeutic applications. Another area of interest is the investigation of the potential role of mGluR5 in the pathophysiology of various neurological disorders. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of FPEB to optimize its therapeutic potential.
Applications De Recherche Scientifique
FPEB has been extensively studied for its potential therapeutic applications in various neurological disorders such as anxiety, depression, schizophrenia, and addiction. It has been shown to enhance the activity of mGluR5, which is involved in the regulation of glutamate neurotransmission, and thereby improve cognitive function and synaptic plasticity.
Propriétés
IUPAC Name |
(E)-4-(2-fluorophenoxy)-N-prop-2-enylbut-2-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c1-2-9-15-10-5-6-11-16-13-8-4-3-7-12(13)14/h2-8,15H,1,9-11H2/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALUOPJOQGUUDL-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC=CCOC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC/C=C/COC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-allyl-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440645.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-4-methoxybenzamide](/img/structure/B4440646.png)

![1-[3-(4-tert-butylphenyl)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4440656.png)
![3-methyl-4-[(phenylsulfonyl)amino]-N-propylbenzamide](/img/structure/B4440657.png)
![1-(4-methoxyphenyl)-4-[3-(4-methylphenyl)propanoyl]piperazine](/img/structure/B4440663.png)
![1-(dibenzo[b,d]furan-2-ylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4440679.png)
![1-benzyl-N-(3-hydroxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440695.png)
![N-(5-chloro-2-pyridinyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B4440696.png)

![3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440713.png)

![5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440719.png)

